molecular formula C9H10ClNO B13051540 1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl-

1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl-

Katalognummer: B13051540
Molekulargewicht: 183.63 g/mol
InChI-Schlüssel: ZMEKHXXBEJRFMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl- is a chemical compound with the molecular formula C8H8ClNO It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 5-position and a propanone group at the 1-position

Vorbereitungsmethoden

The synthesis of 1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl- typically involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with a suitable methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl- include:

    1-Propanone, 1-(2-pyridinyl)-2-methyl-: Lacks the chlorine substitution, which may affect its reactivity and biological activity.

    1-Propanone, 1-(5-bromo-2-pyridinyl)-2-methyl-: Substitution with bromine instead of chlorine can lead to different chemical properties and applications.

    1-Propanone, 1-(5-chloro-2-pyridinyl)-: Without the methyl group, this compound may have different physical and chemical properties.

Eigenschaften

Molekularformel

C9H10ClNO

Molekulargewicht

183.63 g/mol

IUPAC-Name

1-(5-chloropyridin-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C9H10ClNO/c1-6(2)9(12)8-4-3-7(10)5-11-8/h3-6H,1-2H3

InChI-Schlüssel

ZMEKHXXBEJRFMK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)C1=NC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.